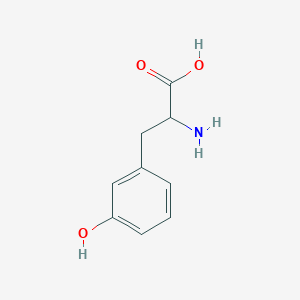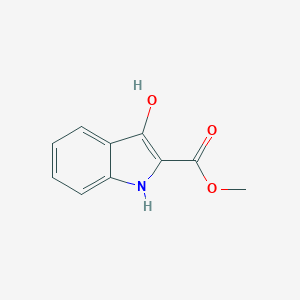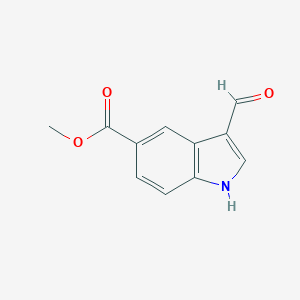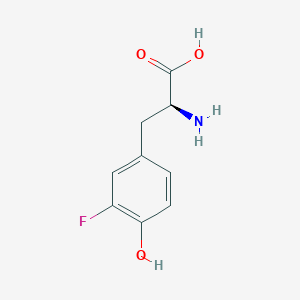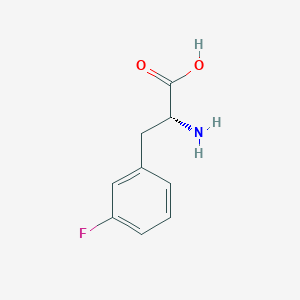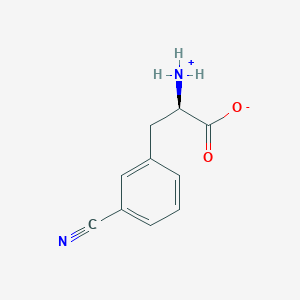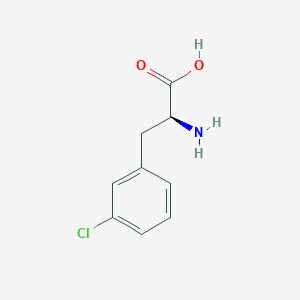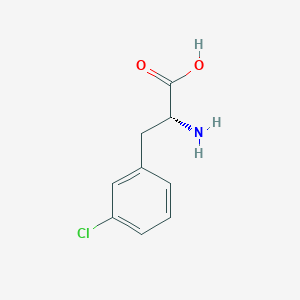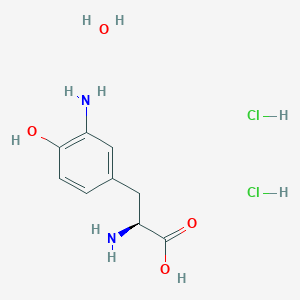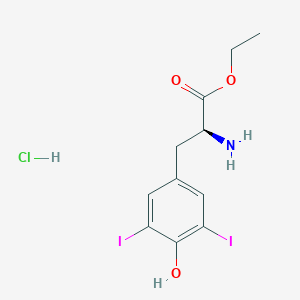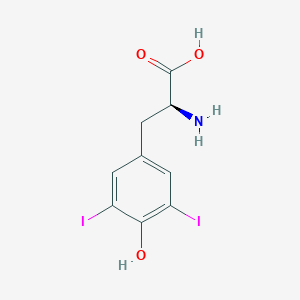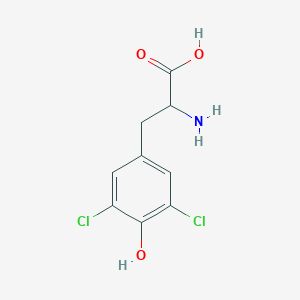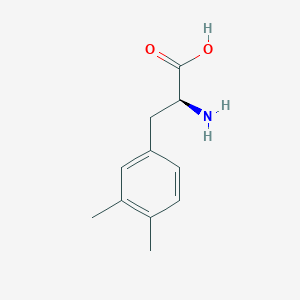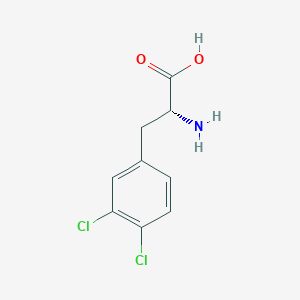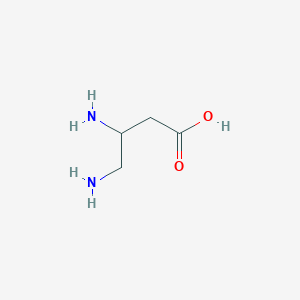
3,4-Diaminobutanoic acid
Overview
Description
3,4-Diaminobutanoic acid, also known as DABA, is an amino acid that is not commonly found in proteins . It has a molecular weight of 191.06 and a molecular formula of C4H10N2O2 .
Synthesis Analysis
The synthesis of ®-3,4-Diaminobutanoic acid has been achieved through the desymmetrization of Dimethyl 3-(benzylamino)glutarate via enzymatic ammonolysis . Another chemoenzymatic approach has been used to synthesize a ®-3,4-diaminobutanoic acid derivative with suitable orthogonal protection for solid phase peptide synthesis .Molecular Structure Analysis
The molecular structure of 3,4-Diaminobutanoic acid is represented by the formula C4H10N2O2 . The average mass is 118.134 Da and the monoisotopic mass is 118.074226 Da .Scientific Research Applications
Neurotoxicity and Biosynthesis in Cyanobacteria : 3,4-Diaminobutanoic acid, along with other diaminomonocarboxylic acids like 2,4-diaminobutanoic acid, is identified in cyanobacterial species. These compounds are neurotoxic in animal and cell-based bioassays. Possible biosynthetic routes in cyanobacteria for these compounds are explored, which are environmental sources of neurotoxins (Nunn & Codd, 2017).
Synthesis of Stereoisomers for Peptide Antibiotics and Toxins : A practical synthesis method for all four N,N'-protected stereoisomers of 2,3-diaminobutanoic acid is reported. This compound is found in peptide antibiotics, toxins, and biologically active molecules. The synthesis involves asymmetric hydrogenation of enamides (Robinson et al., 2001).
Presence in Root Nodules of Plants : The non-protein amino acid 2,3-diaminobutanoic acid has been found in the root nodules of Lotus tenuis. The compound exists in two diastereoisomeric forms, established through comparative GC retention time measurements (Shaw et al., 1982).
Application in Space Research : Diamino acids, including 2,3-diaminobutanoic acid, were identified in the Murchison meteorite. Their presence suggests that these compounds might have been relevant in prebiotic chemistry on early Earth and could have played a role in the evolution of life (Meierhenrich et al., 2004).
Toxicological Studies : The toxicity of (S)‐2,4‐diaminobutanoic acid was examined in embryonic, adolescent, and adult zebrafish models. It was found to exhibit no overt toxicity at concentrations envisioned for its application, highlighting its potential for biocompatible materials (Ferraiuolo et al., 2019).
Biobased Production : A study explored the synthesis of biobased succinonitrile from glutamic acid and glutamine, highlighting the route to produce biobased 1,4-diaminobutane, an industrial precursor used in polyamide production (Lammens et al., 2011).
Safety And Hazards
Future Directions
The presence of β-amino acids like 3,4-Diaminobutanoic acid in natural products produces structural diversity and provides characteristic architectures beyond those of ordinary α-L-amino acids, thus generating significant and unique biological functions . The efficient chemoenzymatic synthesis of a ®-3,4-diaminobutanoic acid derivative has been achieved, which has suitable orthogonal protection for solid phase peptide synthesis . This suggests potential future directions in the field of peptide synthesis.
properties
IUPAC Name |
3,4-diaminobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c5-2-3(6)1-4(7)8/h3H,1-2,5-6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKAYTBBWLDCBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562684 | |
| Record name | 3,4-Diaminobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diaminobutanoic acid | |
CAS RN |
131530-16-0 | |
| Record name | 3,4-Diaminobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



